molecular formula C25H24N2O3 B11077170 (10R,11S,15R,16S)-16-(4-methylbenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

(10R,11S,15R,16S)-16-(4-methylbenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

Cat. No.: B11077170
M. Wt: 400.5 g/mol
InChI Key: INWHRFFEEIDXNR-YSFYHYPLSA-N
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Description

The compound (10R,11S,15R,16S)-16-(4-methylbenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione is a complex organic molecule with a unique tetracyclic structure. This compound is characterized by its multiple chiral centers and the presence of a 4-methylbenzoyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,11S,15R,16S)-16-(4-methylbenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione typically involves multiple steps, including the formation of the tetracyclic core and the introduction of the 4-methylbenzoyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as the 4-methylbenzoyl group through acylation reactions.

    Chiral Resolution: Separation of the desired stereoisomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound (10R,11S,15R,16S)-16-(4-methylbenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (10R,11S,15R,16S)-16-(4-methylbenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (10R,11S,15R,16S)-16-(4-methylbenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Dorzolamide: A compound with a related diazatetracyclic structure.

Uniqueness

The uniqueness of (10R,11S,15R,16S)-16-(4-methylbenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione lies in its complex tetracyclic structure and multiple chiral centers, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

(10R,11S,15R,16S)-16-(4-methylbenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

InChI

InChI=1S/C25H24N2O3/c1-3-14-26-24(29)20-19-13-12-16-6-4-5-7-18(16)27(19)22(21(20)25(26)30)23(28)17-10-8-15(2)9-11-17/h4-13,19-22H,3,14H2,1-2H3/t19-,20-,21-,22+/m1/s1

InChI Key

INWHRFFEEIDXNR-YSFYHYPLSA-N

Isomeric SMILES

CCCN1C(=O)[C@@H]2[C@H]3C=CC4=CC=CC=C4N3[C@@H]([C@@H]2C1=O)C(=O)C5=CC=C(C=C5)C

Canonical SMILES

CCCN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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